tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
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Overview
Description
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate: is a nucleoside analogue antiviral compound developed by Gilead Sciences. It is the main plasma metabolite of the antiviral prodrug remdesivir. This compound has shown efficacy against various viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and feline infectious peritonitis virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Protection: The primary exocyclic amine of GS-441524 is protected using N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Phosphoramidation: The protected nucleoside undergoes phosphoramidation.
Deprotection: The protecting group is removed under mild conditions to avoid degradation.
Industrial Production Methods: : The industrial production of tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves a three-step sequence starting from the nucleoside. This includes protection, phosphoramidation, and deprotection, achieving high stereoselectivity and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate can undergo oxidation reactions.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used.
Major Products: : The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: : tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is used in the synthesis of RNA containing the nucleoside precursor of remdesivir. This is crucial for studying viral polymerases and their interactions with antiviral compounds .
Biology: : The compound is extensively studied for its antiviral properties, particularly against coronaviruses. It has shown efficacy in inhibiting the proliferation of SARS-CoV-2 in preclinical models .
Medicine: : this compound is being investigated as a potential treatment for COVID-19. It has shown promise due to its ability to inhibit viral replication and its favorable pharmacokinetic properties .
Industry: : In the veterinary field, this compound is used to treat feline infectious peritonitis, a lethal systemic disease affecting domestic cats .
Mechanism of Action
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is phosphorylated three times to form the active nucleoside triphosphate. This active form is incorporated into the viral RNA genome, terminating its replication. The compound targets the RNA-dependent RNA polymerase enzyme, inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is the main plasma metabolite of remdesivir.
GC376: Another antiviral compound that targets the main protease of coronaviruses.
Obeldesivir: A prodrug that is hydrolyzed to GS-441524, which is then converted to the active triphosphate form.
Uniqueness: : this compound is unique due to its simpler structure, lower toxicity, and potential for oral administration compared to remdesivir. It also has better pharmacokinetic properties and efficacy in combination therapies .
Properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O13P3.4Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;;/q;4*+1/p-4/t7-,9-,10-,12+;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONGCFUOBMNVIT-ZTYDICHKSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C#N)N.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C#N)N.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5Na4O13P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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